1-Stearoyl-2-Arachidonoyl PC-d8

Descripción general

Descripción

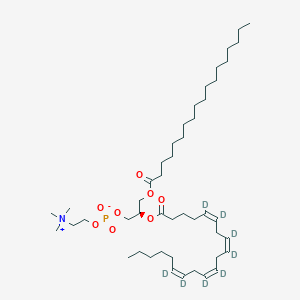

1-Stearoyl-2-Arachidonoyl PC-d8, also known as SAPC-d8, is a phospholipid containing stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively . It is intended for use as an internal standard for the quantification of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by GC- or LC-MS .

Synthesis Analysis

The synthesis of 1-Stearoyl-2-Arachidonoyl PC-d8 involves the use of phospholipase A (2) to give optically pure lyso-PC, and only 3% acyl migration occurred during reacylation with arachidonic acid .Molecular Structure Analysis

The molecular formula of 1-Stearoyl-2-Arachidonoyl PC-d8 is C46H84NO8P . It contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions .Chemical Reactions Analysis

1-Stearoyl-2-Arachidonoyl PC-d8 is a phospholipid containing stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively .Physical And Chemical Properties Analysis

The molecular weight of 1-Stearoyl-2-Arachidonoyl PC-d8 is 818.2 g/mol . It has a XLogP3-AA value of 13.7, indicating its lipophilicity .Relevant Papers Several papers have been published on the topic of 1-Stearoyl-2-Arachidonoyl PC-d8 . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further reading of these papers is recommended for a more in-depth understanding of 1-Stearoyl-2-Arachidonoyl PC-d8.

Aplicaciones Científicas De Investigación

- Role of SAPC : 1-stearoyl-2-arachidonoyl-sn-Glycero-3-phosphocholine (SAPC) is a major phospholipid species in LDL. Upon oxidation, SAPC has been shown to induce monocyte-endothelial interactions .

Cardiovascular Health and Inflammation

Mass Spectrometry Quantification

Mecanismo De Acción

Target of Action

The primary targets of 1-Stearoyl-2-Arachidonoyl PC-d8 are Protein Kinase C (PKC) and Cyclooxygenase (COX-2) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .

Mode of Action

1-Stearoyl-2-Arachidonoyl PC-d8, as a diacyl glycerol (DAG), allosterically activates PKC . This activation affects cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . It also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels . As a substrate for COX-2, it mediates signaling and is the preferred substrate for the 85 kDa cytosolic phospholipase .

Biochemical Pathways

The activation of PKC and COX-2 by 1-Stearoyl-2-Arachidonoyl PC-d8 leads to the regulation of various biochemical pathways. These include pathways involved in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The regulation of intracellular free calcium levels also impacts numerous cellular processes .

Result of Action

The activation of PKC and COX-2 by 1-Stearoyl-2-Arachidonoyl PC-d8 can lead to a variety of cellular effects. These include changes in cell growth, development, survival, and apoptosis, as well as potential roles in carcinogenesis and metastasis . The regulation of intracellular free calcium levels can also have wide-ranging effects on cellular function .

Propiedades

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i14D,16D,20D,22D,25D,27D,31D,33D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVRFUPOQYJOOZ-WHAFDBSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Stearoyl-2-Arachidonoyl PC-d8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)

![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)

![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)

![Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate](/img/structure/B570661.png)

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)

![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)